(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone

Descripción

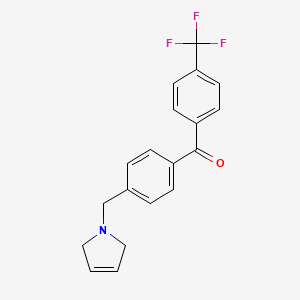

The compound "(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone" features a benzophenone core with two distinct substituents:

- A 4-(trifluoromethyl)phenyl group at one position, providing strong electron-withdrawing properties due to the CF₃ moiety.

This structure is characteristic of bioactive molecules, as the trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrroline moiety may modulate receptor binding. However, direct pharmacological data for this compound are absent in the provided evidence.

Propiedades

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO/c20-19(21,22)17-9-7-16(8-10-17)18(24)15-5-3-14(4-6-15)13-23-11-1-2-12-23/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGQOBWSGTUXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643044 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-49-3 | |

| Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl][4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.

Mode of Action

It’s known that compounds with similar structures can interact with various proteins, for example, the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin, and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms.

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interaction with different proteins and enzymes. .

Pharmacokinetics

The compound’s structure suggests that it may be soluble in many organic solvents but has a lower solubility in water, which could impact its bioavailability.

Análisis Bioquímico

Biochemical Properties

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of cyclooxygenase, an enzyme involved in the biosynthesis of prostaglandins. Additionally, this compound can interact with enzyme kinase, which is crucial for intracellular signaling mechanisms. These interactions are primarily due to the compound’s ability to form stable complexes with the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the production of inflammatory mediators. Furthermore, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as cyclooxygenase and enzyme kinase, inhibiting their activity. This binding is facilitated by the compound’s unique structure, which allows it to form stable interactions with the enzyme’s active site residues. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimental observations. Its degradation products may also exhibit biological activity, which can complicate the interpretation of long-term studies.

Dosage Effects in Animal Models

The effects of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation and elimination from the body. This compound can also affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. Additionally, this compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, influencing its overall distribution and bioavailability.

Subcellular Localization

The subcellular localization of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Actividad Biológica

Overview

The compound (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone , also known by its CAS number 898764-49-3, is an organic molecule characterized by a pyrrole ring and a trifluoromethylated phenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Key Structural Features:

- Pyrrole Ring : Contributes to the compound's reactivity and interaction with biological targets.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, influencing binding affinity to proteins.

Research indicates that compounds similar to (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone exhibit selective inhibitory activity against various enzymes, notably matrix metalloproteinases (MMPs) and cyclooxygenases (COXs).

Target Enzymes:

- MMP-1 : This compound has been shown to inhibit MMP-1 with significant potency due to interactions facilitated by the trifluoromethyl group .

- Cyclooxygenase : Similar structures have demonstrated inhibition of COX enzymes involved in prostaglandin biosynthesis, which is crucial in inflammatory responses.

Biological Activity Data

The biological activity of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone has been evaluated through various studies focusing on its anticancer properties and enzyme inhibition.

Anticancer Properties

In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Prostate Cancer (PC-3) | 0.85 | Induces G2/M cell cycle arrest and apoptosis |

| Hepatocellular Carcinoma (HepG2) | 1.81 | Disruption of microtubule dynamics |

| Non-small Cell Lung Cancer (A549) | 0.90 | Induction of caspase activation |

These results suggest that the compound may interfere with mitotic spindle formation and induce apoptosis through various pathways, including caspase activation and cyclin B1 elevation .

Case Studies

Several case studies have highlighted the compound's potential in therapeutic applications:

- Study on MMP Inhibition : A study predicted that the compound could serve as a potent MMP inhibitor, exhibiting up to 60-fold higher activity than structurally related compounds. This was attributed to specific interactions between the trifluoromethyl group and active site residues in MMPs .

- Anticancer Activity Assessment : In a comprehensive evaluation involving multiple cancer types, the compound was shown to significantly inhibit cell proliferation, suggesting its potential as a chemotherapeutic agent. Mechanistic studies revealed that it caused irregular microtubule arrangements indicative of disrupted mitosis .

Comparación Con Compuestos Similares

Structural Analog Overview

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups: The CF₃ group in the target compound significantly increases electron deficiency on the phenyl ring compared to F () or Cl (). This enhances stability against oxidative metabolism and may improve binding to hydrophobic pockets in proteins .

Heterocyclic Moieties :

- The 2,5-dihydro-1H-pyrrole (pyrroline) group in the target compound is partially unsaturated, offering more conformational flexibility than saturated pyrazolines () or rigid pyrroles (). This flexibility may improve binding to dynamic enzyme sites .

- Pyrazoline derivatives () often exhibit stronger dipole moments due to their saturated N-heterocycles, influencing solubility and crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.